A Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate: A Key Building Block in Kinase Inhibitor Synthesis
A Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate: A Key Building Block in Kinase Inhibitor Synthesis
CAS Number: 360056-45-7
This technical guide provides an in-depth overview of Methyl 4-amino-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and significant applications, particularly in the development of targeted cancer therapies.
Core Compound Properties
Methyl 4-amino-1H-pyrazole-3-carboxylate is a stable, solid organic compound. Its structure, featuring a pyrazole ring with amino and methyl carboxylate functional groups, makes it an ideal scaffold for creating more complex molecules with specific biological activities.
| Property | Value | Source |
| CAS Number | 360056-45-7 | N/A |
| Molecular Formula | C₅H₇N₃O₂ | [][2] |
| Molecular Weight | 141.13 g/mol | [][2] |
| Boiling Point (Predicted) | 348.0 ± 22.0 °C | [3] |
| Purity | Typically ≥97.0% | [] |
Synthesis and Experimental Protocols
Logical Synthesis Workflow:
The synthesis of kinase inhibitors using Methyl 4-amino-1H-pyrazole-3-carboxylate as a starting material typically follows a logical multi-step process. This often begins with the synthesis of the pyrazole core, followed by a series of coupling and functional group manipulation reactions to build the final complex inhibitor molecule.
Caption: Logical workflow for the synthesis of kinase inhibitors.
Experimental Protocol for Derivative Synthesis (Example):
The synthesis of 1H-pyrazole-3-carboxamide derivatives, which are potent kinase inhibitors, often starts from 4-nitro-1H-pyrazole-3-carboxylic acid. The general steps are:
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Amide Coupling: 4-nitropyrazole-3-carboxylic acid is coupled with a desired amine to form the corresponding carboxamide.[4]
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Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to an amino group, yielding a 4-aminopyrazole-3-carboxamide intermediate.[4]
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Substitution Reaction: This intermediate is then reacted with a heterocyclic compound, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to introduce the moiety responsible for binding to the kinase.[4]
Applications in Drug Development
Methyl 4-amino-1H-pyrazole-3-carboxylate is a critical intermediate in the synthesis of potent and selective kinase inhibitors. These inhibitors are at the forefront of targeted cancer therapy, particularly for Acute Myeloid Leukemia (AML).
Targeting FLT3 and CDK in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[5][6] These mutations lead to the constitutive activation of the FLT3 signaling pathway, which promotes uncontrolled proliferation of leukemia cells.[5][6]
Cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6, are key regulators of the cell cycle.[7][8][9][10] Their dysregulation is a hallmark of many cancers, leading to unchecked cell division.
Derivatives of Methyl 4-amino-1H-pyrazole-3-carboxylate have been shown to be potent inhibitors of both FLT3 and various CDKs.[4][11][12][13][14] By targeting these kinases, these compounds can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).
Signaling Pathways
FLT3 Signaling Pathway in AML:
Mutations in FLT3, such as internal tandem duplications (ITD), lead to its ligand-independent dimerization and constitutive activation. This triggers a cascade of downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which collectively drive cell proliferation and survival.[6]
Caption: Mutated FLT3 signaling pathway in AML.
CDK Signaling Pathway in Cell Cycle Regulation:
CDKs and their regulatory partners, cyclins, control the progression of the cell cycle through distinct phases (G1, S, G2, M). The CDK4/6-Cyclin D and CDK2-Cyclin E complexes are crucial for the G1 to S phase transition, a critical checkpoint for cell division.
Caption: Simplified CDK signaling in cell cycle progression.
Conclusion
Methyl 4-amino-1H-pyrazole-3-carboxylate is a compound of significant interest to the drug discovery and development community. Its versatile chemical nature makes it an essential building block for the synthesis of a new generation of targeted therapies. The ability of its derivatives to potently inhibit key kinases involved in cancer progression, such as FLT3 and CDKs, underscores its importance in the ongoing efforts to develop more effective treatments for diseases like Acute Myeloid Leukemia. Further research into the synthesis and application of this and related pyrazole compounds holds considerable promise for the future of oncology.
References
- 2. 360056-45-7 Cas No. | Methyl 4-amino-1H-pyrazole-5-carboxylate | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 1H-Pyrazole-3-carboxylicacid,4-amino-,methylester(9CI) price,buy 1H-Pyrazole-3-carboxylicacid,4-amino-,methylester(9CI) - chemicalbook [chemicalbook.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CDK Family - Creative Biogene [creative-biogene.com]
- 9. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
